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molecular formula C7H6BrNO4S B1270892 2-Bromo-5-methylsulfonylnitrobenzene CAS No. 94832-06-1

2-Bromo-5-methylsulfonylnitrobenzene

Cat. No. B1270892
M. Wt: 280.1 g/mol
InChI Key: ZRANEAXTVRBKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801717

Procedure details

4-methylsulfonyl-bromobenzene was reacted with nitric acid to obtain 2-nitro-4-methylsulfonyl-bromobenzene melting at 126° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-methylsulfonyl-2-nitro-phenoxy)-phthalimide melting at 215° C. The latter was reacted to obtain 0-(4-methylsulfonyl-2-nitro-phenyl)-hydroxylamine melting at 190° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:9]1[CH:10]=[C:5]([S:2]([CH3:1])(=[O:4])=[O:3])[CH:6]=[CH:7][C:8]=1[Br:11])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)S(=O)(=O)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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